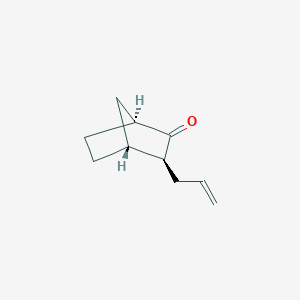
3-Allylnorcamphor, (1S-exo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-Allylnorcamphor, (1S-exo)-, involves several steps. One common method includes the reaction of norcamphor with allyl bromide in the presence of a base, such as potassium carbonate, to form the allylated product . The resultant organic layer is then washed with water and saturated saline solution, followed by concentration at reduced pressure and vacuum distillation to obtain the final product . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
化学反応の分析
3-Allylnorcamphor, (1S-exo)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction yields alcohols.
科学的研究の応用
3-Allylnorcamphor, (1S-exo)-, has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 3-Allylnorcamphor, (1S-exo)-, involves its interaction with specific molecular targets and pathways. For instance, similar compounds like camphor are known to interact with TRPV1 and TRPV3 receptors, which are involved in nociception and thermosensation . This interaction leads to the activation of these receptors and a rise in intracellular calcium levels, resulting in various physiological effects .
類似化合物との比較
3-Allylnorcamphor, (1S-exo)-, can be compared with other similar compounds such as:
Norcamphor: This compound is structurally similar but lacks the allyl group present in 3-Allylnorcamphor, (1S-exo)-.
3-Allylnorcamphor, exo-(±)-: This racemic mixture contains both enantiomers of 3-Allylnorcamphor, whereas the (1S-exo)- form is a single enantiomer.
The uniqueness of 3-Allylnorcamphor, (1S-exo)-, lies in its specific stereochemistry and the presence of the allyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
73565-72-7 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
(1S,3S,4R)-3-prop-2-enylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H14O/c1-2-3-9-7-4-5-8(6-7)10(9)11/h2,7-9H,1,3-6H2/t7-,8+,9+/m1/s1 |
InChIキー |
ICCDPZFFHSCTJZ-VGMNWLOBSA-N |
異性体SMILES |
C=CC[C@H]1[C@@H]2CC[C@@H](C2)C1=O |
正規SMILES |
C=CCC1C2CCC(C2)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



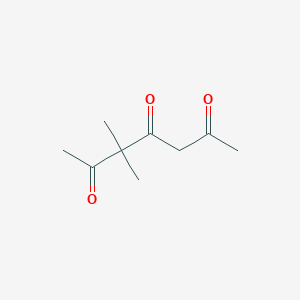
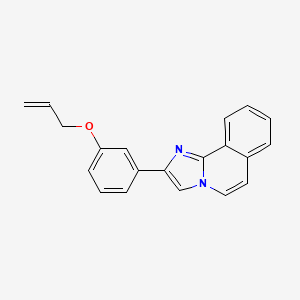
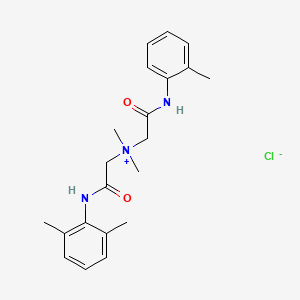
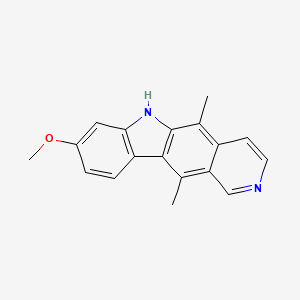
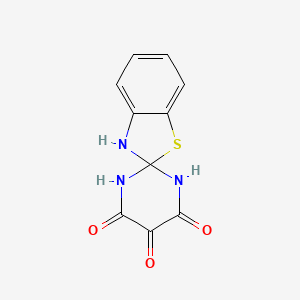

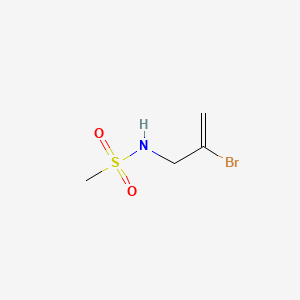


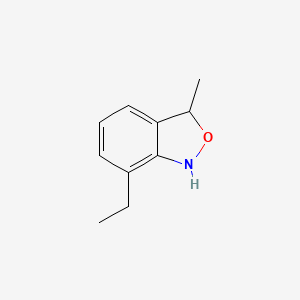

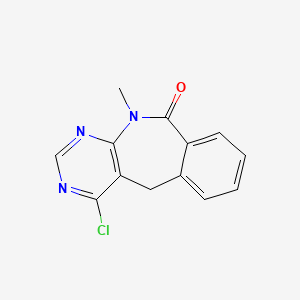
![3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one](/img/structure/B15196254.png)
